Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Description
Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity in Myocarditis
The compound Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate has been synthesized and characterized for its potential anti-inflammatory properties. A study by Xiao-Hui Liu and colleagues (2017) demonstrated that this compound exhibited promising anti-inflammatory activity in an in vivo acute carrageenan-induced paw oedema method in rats (Xiao‐Hui Liu, Yan Liu, & Yuanyuan Zheng, 2017).
Synthesis and Molecular Structure Analysis
Another aspect of scientific research involving this compound includes its synthesis and structural analysis. For instance, T. Moriguchi et al. (2014) synthesized a related chiral cyclic amino acid ester and characterized it using various techniques like NMR spectroscopy and X-ray diffraction, highlighting the compound's orthorhombic space group and bicyclo[2.2.2]octane structure (T. Moriguchi, Suvratha Krishnamurthy, T. Arai, & A. Tsuge, 2014).
Substance P Receptor Binding Affinity
The compound has also been researched for its affinity to substance P receptors. H. Howard and colleagues (1995) found that analogs of this compound, containing the 1,6-diazabicyclo[3.2.1]octane system, showed high binding affinity for substance P receptors, indicating its potential in neuromodulatory applications (H. Howard, K. Shenk, K. Coffman, D. Bryce, R. T. Crawford, & S. Mclean, 1995).
Properties
IUPAC Name |
ethyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECPYUZEQQDKD-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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